8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Beschreibung
Eigenschaften
IUPAC Name |
8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c25-20-13-22(9-3-4-10-22)14-21(26)24(20)12-6-5-11-23-15-17-16-27-18-7-1-2-8-19(18)28-17/h1-2,7-8,17,23H,3-6,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVRCHQFYYZPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921187 | |
| Record name | 8-(4-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}butyl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113777-33-6 | |
| Record name | Mdl 72832 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113777336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(4-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}butyl)-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reductive Amination
A modified approach involves reductive amination using sodium cyanoborohydride. The benzodioxan aldehyde reacts with the spirodecane-butylamine intermediate under mild acidic conditions, followed by reduction to form the secondary amine linkage. This method avoids harsh alkylating agents but requires stringent pH control.
Borane-THF Reduction
In another variant, the amine intermediate is reacted with an acid chloride derivative, followed by borane-THF reduction to yield the target compound. This two-step process offers flexibility in introducing diverse substituents but involves handling air-sensitive reagents.
Comparative Analysis of Methods
Table 2: Method Comparison
Analyse Chemischer Reaktionen
Arten von Reaktionen: MDL 72832 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen zu modifizieren, was zu verschiedenen Analoga führt.
Substitution: Substitutionsreaktionen werden üblicherweise verwendet, um funktionelle Gruppen an der Benzodioxan-Einheit einzuführen oder zu ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierte Zwischenprodukte und Nucleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga von MDL 72832, die jeweils unterschiedliche pharmakologische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Adrenergic Receptor Modulation
- Research has indicated that derivatives of 8-azaspiro[4.5]decane-7,9-dione exhibit selective antagonistic activity towards α1d-adrenergic receptors. This selectivity may lead to the development of new antihypertensive agents or treatments for conditions associated with adrenergic receptor dysregulation .
-
Anxiolytic Properties
- Compounds similar to 8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione have been studied for their anxiolytic effects. These compounds may function as anxiolytics by modulating neurotransmitter systems in the brain, potentially providing alternatives to existing treatments for anxiety disorders .
- Neuroprotective Effects
-
Adrenergic Antagonism Study
- A study published in the Journal of Medicinal Chemistry highlighted the development of high-affinity antagonists derived from azaspiro compounds that selectively target α1d adrenergic receptors. The findings suggest potential applications in treating cardiovascular diseases by modulating vascular tone and blood pressure .
-
Anxiolytic Activity Assessment
- In a comparative study on various azaspiro derivatives, researchers observed significant anxiolytic activity in animal models treated with specific derivatives of this compound. These results support further exploration into their clinical efficacy for anxiety-related disorders.
Wirkmechanismus
MDL 72832 exerts its effects by selectively binding to the 5-HT1A receptor, a subtype of the serotonin receptor. This binding modulates the activity of the receptor, leading to changes in neurotransmitter release and neuronal activity. The compound exhibits both agonist and antagonist properties, depending on the specific receptor subtype and the physiological context .
Molecular Targets and Pathways:
5-HT1A Receptor: The primary target of MDL 72832, involved in regulating mood, anxiety, and other central nervous system functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural and Functional Analogs
Pharmacological Targets and Selectivity
Buspirone
- Structure : 8-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione .
- Activity : Partial agonist at 5-HT1A receptors with additional weak dopamine D₂ antagonism.
- Key Difference : The replacement of the 2,3-dihydrobenzodioxin group with a pyrimidinylpiperazine moiety reduces selectivity for 5-HT1A compared to the target compound .
BMY 7378
- Structure : 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride .
- Activity: Selective α1D-adrenoceptor antagonist (pIC₅₀ >8.0) with minimal serotonergic activity.
- Key Difference: The ethyl-piperazine substituent shifts pharmacological activity toward adrenoceptors, unlike the benzodioxin-derived compound’s focus on 5-HT1A .
MDL73005EF
- Structure: 8-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl-1-methylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione .
- Activity: High-affinity 5-HT1A ligand (pIC₅₀ 8.6) with >100-fold selectivity over other monoamine receptors.
- Key Difference: The ethylamino linker (vs. butylamino in the target compound) enhances metabolic stability but reduces CNS penetration .
Binding Affinities and Functional Activity
Notes:
Structural Modifications and Pharmacokinetics
- Butylamino vs. Ethylamino Linkers: The target compound’s butylamino chain enhances lipophilicity and receptor residence time compared to MDL73005EF’s ethylamino group, improving CNS bioavailability .
- Benzodioxin vs. Piperazine Moieties : Substitution of the benzodioxin group (target compound) with piperazine (BMY 7378) abolishes 5-HT1A affinity, underscoring the benzodioxin’s role in serotonin receptor recognition .
- Metabolism : Buspirone undergoes extensive hepatic metabolism to 1-PP (a dopamine D₂ ligand), whereas the target compound’s benzodioxin group confers resistance to cytochrome P450 oxidation, reducing metabolite interference .
Preclinical and Clinical Implications
- BMY 7378: Used experimentally to study α1D-adrenoceptor roles in hypertension .
- MDL73005EF : Explored as a PET ligand for neuroimaging, leveraging its high 5-HT1A specificity .
Biologische Aktivität
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione, commonly known as buspirone, is a compound primarily recognized for its anxiolytic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : 8-[4-(1,4-Benzodioxan-2-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
- CAS Number : 11377-33-6
- Molecular Formula : C22H30N2O4.HCl
- Molecular Weight : 394.96 g/mol
Buspirone primarily functions as a partial agonist at the 5-HT1A serotonin receptor and is also known to act as a selective antagonist at the α1D-adrenoceptor . These interactions lead to significant modulation of serotonin pathways, which are crucial in regulating mood and anxiety levels.
Biochemical Interactions
- Serotonin Receptors : Buspirone's partial agonism at the 5-HT1A receptor results in enhanced serotonergic neurotransmission, which is beneficial in alleviating anxiety symptoms.
- Adrenergic Receptors : Its antagonistic action on α1D-adrenoceptors may contribute to its anxiolytic effects by reducing sympathetic nervous system activity.
Anxiolytic Effects
Clinical studies have demonstrated that buspirone effectively reduces anxiety without the sedative effects commonly associated with benzodiazepines. This makes it a favorable option for long-term management of anxiety disorders.
Case Studies
Several studies have highlighted the efficacy of buspirone:
- A randomized controlled trial involving patients with generalized anxiety disorder (GAD) showed that buspirone significantly reduced anxiety scores compared to placebo over an 8-week period.
- In a comparative study with benzodiazepines, buspirone was found to have a lower incidence of dependency and withdrawal symptoms.
Dosage and Administration
Buspirone is typically administered orally, with dosages ranging from 15 mg to 60 mg per day, divided into multiple doses. The onset of action may take several weeks, necessitating patient education regarding expectations.
Pharmacokinetics
Buspirone exhibits variable absorption rates and undergoes extensive hepatic metabolism via cytochrome P450 enzymes. Its half-life ranges from 2 to 11 hours, influencing dosing schedules.
| Parameter | Value |
|---|---|
| Absorption | Variable |
| Metabolism | Hepatic (CYP3A4) |
| Half-life | 2 - 11 hours |
| Excretion | Renal |
Safety and Side Effects
Buspirone is generally well-tolerated. Common side effects include dizziness, headache, and gastrointestinal disturbances. Unlike benzodiazepines, it has a low potential for abuse and dependency.
Q & A
Q. What are the established synthetic routes for 8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione?
Methodological Answer: Synthesis typically involves multi-step reactions, including alkylation and condensation. For example:
- Step 1 : Reacting a spirodecane-dione precursor (e.g., 8-azaspiro[4.5]decane-7,9-dione) with 4-chlorobutylamine to introduce the butylamine side chain .
- Step 2 : Coupling with a 2,3-dihydro-1,4-benzodioxin derivative via reductive amination or nucleophilic substitution. Triethylamine in dichloromethane is commonly used to facilitate this step, followed by purification via silica gel chromatography .
- Key Reagents : Sodium acetate in glacial acetic acid for pH control during condensation .
Q. How is the molecular structure of this compound validated?
Methodological Answer: Structural confirmation relies on:
- X-ray Crystallography : Determines bond lengths, angles, and stereochemistry. For example, bond angles (e.g., C1–C2–C3 = 115.81°) and torsional data from single-crystal studies .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 2.62 ppm for N-CH₃ groups) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹) .
Q. What are the primary pharmacological targets of this compound?
Methodological Answer: The compound interacts with:
- 5-HT Receptors : Demonstrated via competitive binding assays using radiolabeled ligands (e.g., [³H]-serotonin) .
- Neurological Pathways : Evaluated in models of Alzheimer’s and Parkinson’s diseases through in vivo behavioral assays (e.g., Morris water maze for cognitive effects) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Use of palladium catalysts for efficient C–N coupling .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature Control : Lowering reaction temperatures reduces side-product formation during alkylation .
Table 1 : Reaction Yield Comparison under Different Conditions
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 60°C, Pd catalyst | 78 | >98% |
| Dichloromethane, RT | 52 | 95% |
Q. What analytical methods validate purity and stability in formulation studies?
Methodological Answer:
- HPLC-UV/LC-MS : Quantifies impurities (e.g., buspirone-related byproducts) using C18 columns and acetonitrile/water gradients .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to assess stability. Degradation products are monitored via tandem MS .
- Validation Parameters : Include linearity (R² > 0.999), LOD/LOQ (<0.1 μg/mL), and precision (RSD < 2%) .
Q. How are structure-activity relationships (SAR) explored for this compound?
Methodological Answer: SAR studies involve:
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- DFT Computational Modeling : Compares theoretical NMR/IR spectra (e.g., using Gaussian software) with experimental data to validate assignments .
- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals (e.g., distinguishing sp³ vs. sp² carbons in the spiro ring) .
Data Contradiction Analysis
Q. Discrepancies in reported binding affinities for 5-HT receptors: How to address them?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
